molecular formula C18H16ClFN4O B609957 4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One CAS No. 1383376-93-9

4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One

Cat. No. B609957
M. Wt: 358.8014
InChI Key: CLDJMFXSCFWXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-05236216 hydrochloride is a brain penetrant, potent and selective inhibitor of casein kinase 1 delta/epsilon (CK1δ/ε) that modulates circadian rhythms in mice.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds related to 4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One involves the synthesis and structural characterization of similar molecules. For instance, the synthesis of 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been studied. These compounds are characterized by single crystal diffraction, revealing their isostructural nature and providing insights into their molecular conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antitumor Activities

Compounds structurally related to the target molecule have been explored for their antimicrobial and antitumor properties. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit antibacterial and antifungal activities against various pathogens. Additionally, some derivatives have been tested for their antitumor activity against liver cell lines, indicating the potential therapeutic applications of these compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Novel Synthesis Methods

Innovative methods for synthesizing pyrazolo[3,4-b]pyridines have been developed. For instance, a convenient ultrasound-promoted regioselective synthesis method has been established, providing an efficient route to produce these compounds in high yields and short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Crystal Structure and Drug Design

The crystal structure determination of similar compounds has been crucial in drug design, especially for anticancer agents. Studies have shown how these compounds interact with biological targets like topoisomerase IIα, providing a basis for designing novel anticancer drugs (Alam et al., 2016).

Antiproliferative Activity

Several studies have focused on the antiproliferative activities of pyrazolo[3,4-b]pyridine derivatives. Research indicates these compounds inhibit cell proliferation and induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents (El-Hashash et al., 2019).

properties

CAS RN

1383376-93-9

Product Name

4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One

Molecular Formula

C18H16ClFN4O

Molecular Weight

358.8014

IUPAC Name

4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6,7-dihydro-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one hydrochloride

InChI

InChI=1S/C18H15FN4O.ClH/c1-22-10-15-16(18(22)24)13(7-8-20-15)14-9-23(2)21-17(14)11-3-5-12(19)6-4-11;/h3-9H,10H2,1-2H3;1H

InChI Key

CLDJMFXSCFWXDI-UHFFFAOYSA-N

SMILES

O=C1N(C)CC2=NC=CC(C3=CN(C)N=C3C4=CC=C(F)C=C4)=C21.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-05236216 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One
Reactant of Route 3
Reactant of Route 3
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One
Reactant of Route 4
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One
Reactant of Route 5
Reactant of Route 5
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One
Reactant of Route 6
Reactant of Route 6
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One

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